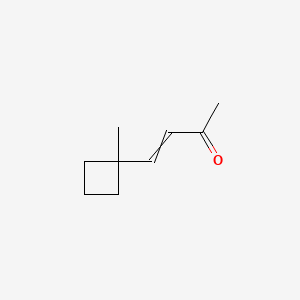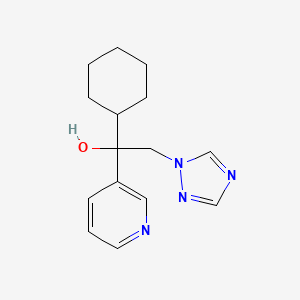
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a synthetic organic compound that features a cyclohexyl group, a pyridinyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol likely involves multiple steps, including the formation of the triazole ring and the attachment of the cyclohexyl and pyridinyl groups. Typical synthetic routes might include:
Cyclohexylation: Introduction of the cyclohexyl group through a Friedel-Crafts alkylation or similar reaction.
Pyridinylation: Attachment of the pyridinyl group via a nucleophilic substitution or coupling reaction.
Triazole Formation: Construction of the triazole ring through a cyclization reaction, possibly involving azide and alkyne precursors.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated processes.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol may undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the pyridinyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridinyl or triazole rings.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulation of Cellular Pathways: Influencing signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other triazole-containing molecules or those with cyclohexyl and pyridinyl groups. Examples could be:
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)propane
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)butane
Uniqueness
The uniqueness of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C15H20N4O |
|---|---|
Peso molecular |
272.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-pyridin-3-yl-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C15H20N4O/c20-15(10-19-12-17-11-18-19,13-5-2-1-3-6-13)14-7-4-8-16-9-14/h4,7-9,11-13,20H,1-3,5-6,10H2 |
Clave InChI |
FODAZJISDDBUMV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CN2C=NC=N2)(C3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


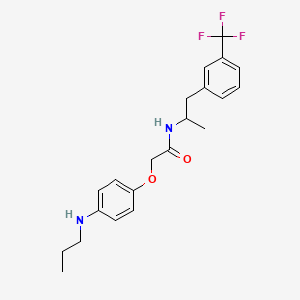
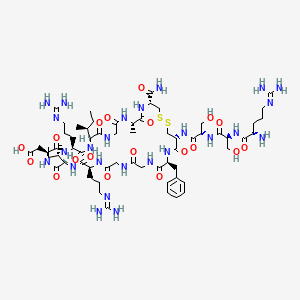
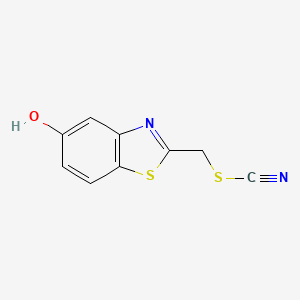
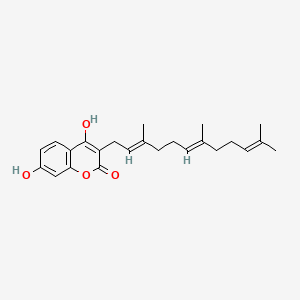
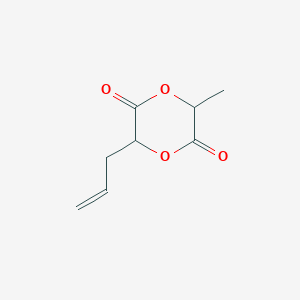
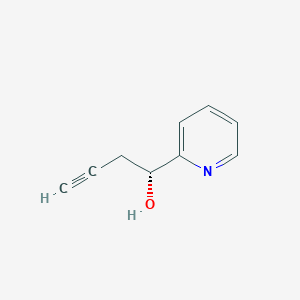
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
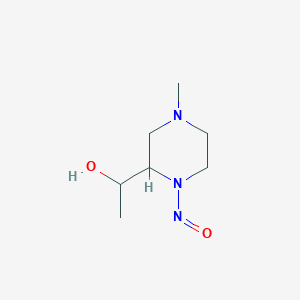
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

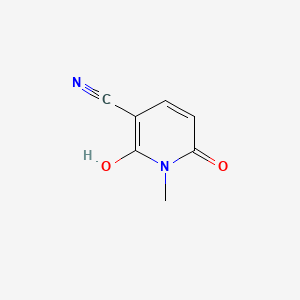
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
